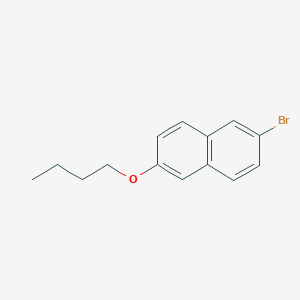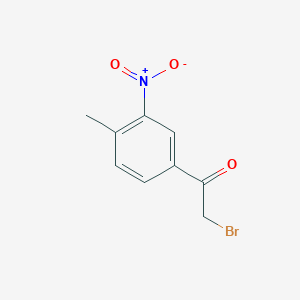![molecular formula C12H21NO3 B1275647 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 438613-40-2](/img/structure/B1275647.png)
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid
Vue d'ensemble
Description
“2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . This compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.3 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Pharmacology
Field
Pharmacology
Application Summary
In pharmacology, this compound is utilized as a precursor for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications.
Experimental Procedures
The compound is typically reacted with other chemical entities in a controlled environment, often using catalysts or reagents that facilitate the formation of new bonds. The reactions are monitored using techniques like HPLC or NMR to ensure the desired product is obtained.
Results
The synthesis processes generally yield new pharmacological agents with varying degrees of efficacy. These are then tested in vitro and in vivo for their biological activities, and the most promising candidates are selected for further development .
Organic Synthesis
Field
Organic Synthesis
Application Summary
As a building block in organic synthesis, 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid is employed to create complex molecules, including esters, amides, and anhydrides.
Experimental Procedures
The compound is used in multi-step synthetic routes, involving reactions like esterification, amidation, and condensation. Reaction conditions are optimized for yield and selectivity.
Results
The synthesis typically results in the formation of target molecules with high purity, as confirmed by analytical methods such as mass spectrometry and chromatography .
Biochemistry
Field
Biochemistry
Application Summary
In biochemistry, this compound is used to study enzyme-substrate interactions, given its structural similarity to certain amino acids and peptides.
Experimental Procedures
The compound is introduced to enzymatic assays to observe its interaction with specific enzymes. Kinetic parameters are measured to understand the binding and reaction rates.
Results
Studies often reveal insights into enzyme mechanisms and can lead to the identification of potential enzyme inhibitors .
Medicinal Chemistry
Field
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound serves as a versatile intermediate for the design of drug candidates targeting various diseases.
Experimental Procedures
It undergoes chemical transformations to attach pharmacophores or to optimize its interaction with biological targets. The activity is assessed through binding assays and cellular tests.
Results
The outcome is a library of compounds with annotated biological activities, which are invaluable for drug discovery programs .
Analytical Chemistry
Field
Analytical Chemistry
Application Summary
Analytical chemists use this compound as a standard or reference material in the calibration of analytical instruments.
Experimental Procedures
The compound’s known properties serve as benchmarks in techniques like spectroscopy or chromatography, ensuring the accuracy of the instruments.
Results
The calibration processes lead to finely tuned instruments capable of delivering precise measurements for various analyses .
Chemical Engineering
Field
Chemical Engineering
Application Summary
In chemical engineering, the compound is studied for its physical and chemical properties to design and optimize industrial-scale synthesis processes.
Results
The data collected helps in scaling up the synthesis process, ensuring that it is efficient, safe, and economically viable for industrial applications .
This analysis provides a glimpse into the multifaceted applications of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid in scientific research, showcasing its versatility and importance in various scientific disciplines.
Proteomics
Field
Proteomics
Application Summary
This compound is used in proteomics to study protein interactions and modifications. Its structure can mimic certain amino acid sequences, making it useful for probing protein functions.
Experimental Procedures
The compound is incorporated into peptides and observed for its interaction with target proteins. Advanced techniques like mass spectrometry are employed to analyze the binding events and modifications.
Results
The studies typically yield detailed maps of protein interaction networks and post-translational modifications, providing insights into cellular processes .
Material Science
Field
Material Science
Application Summary
In material science, the compound’s derivatives are investigated for their potential use in creating new polymers with unique properties.
Experimental Procedures
Chemical modifications of the compound lead to new monomers that are polymerized under controlled conditions. The resulting materials are tested for mechanical and thermal properties.
Results
The research often leads to the development of materials with desirable characteristics such as increased strength, flexibility, or resistance to degradation .
Environmental Chemistry
Field
Environmental Chemistry
Application Summary
Environmental chemists use this compound to understand the fate and transport of similar organic compounds in the environment.
Experimental Procedures
The compound is released in a controlled manner into various environmental models, and its degradation and movement are monitored using analytical techniques.
Results
The findings help in predicting the environmental impact of related chemicals and in designing compounds with lower ecological footprints .
Nanotechnology
Field
Nanotechnology
Application Summary
Nanotechnologists explore the use of this compound in the synthesis of nanoparticles, which can be used for drug delivery or diagnostic purposes.
Experimental Procedures
The compound is used as a stabilizing agent or as a building block in the synthesis of nanoparticles. The size and shape of the nanoparticles are characterized using electron microscopy.
Results
The synthesized nanoparticles often exhibit unique properties that can be harnessed for targeted drug delivery systems or as contrast agents in imaging .
Computational Chemistry
Field
Computational Chemistry
Application Summary
Computational chemists use the molecular structure of this compound to model interactions with biological targets and to predict its properties.
Experimental Procedures
Molecular dynamics simulations and quantum mechanical calculations are performed to understand the compound’s behavior in different environments.
Results
The computational studies provide predictions of the compound’s reactivity, stability, and interactions, which are crucial for rational drug design .
Agricultural Chemistry
Field
Agricultural Chemistry
Application Summary
In agricultural chemistry, derivatives of this compound are studied for their potential use as herbicides or pesticides.
Experimental Procedures
The compound is chemically modified to enhance its activity against specific agricultural pests or weeds. Bioassays are conducted to assess its efficacy.
Results
The research can lead to the development of new agricultural chemicals that are more effective and environmentally friendly .
Safety And Hazards
Propriétés
IUPAC Name |
2-(butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSDJFHXYJJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403003 | |
| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |
CAS RN |
438613-40-2 | |
| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)




![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)



![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)